6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane
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Overview
Description
6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. The unique structure of this compound, characterized by a spirocyclic framework, makes it a valuable scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core through a series of ring-closing reactions. One common method involves the use of 3-bromo-2,2-bis(bromomethyl)propanol as a starting material, which undergoes a series of nucleophilic substitutions and cyclizations to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to facilitate the ring-closing reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluoro-2-azaspiro[3.3]heptane: A similar spirocyclic compound with fluorine atoms instead of methyl groups.
2-Azaspiro[3.3]heptane-6,6-dicarboxylic acid: Another spirocyclic compound with carboxylic acid groups.
Uniqueness
6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and the spirocyclic framework makes it a versatile compound for various applications .
Properties
IUPAC Name |
6,6-dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-12-4-6-13(7-5-12)19(17,18)16-10-15(11-16)8-14(2,3)9-15/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIHMBFKBGLRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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